molecular formula C31H65NO B14406298 3-(Ditetradecylamino)propan-1-OL CAS No. 88090-03-3

3-(Ditetradecylamino)propan-1-OL

Katalognummer: B14406298
CAS-Nummer: 88090-03-3
Molekulargewicht: 467.9 g/mol
InChI-Schlüssel: XYTGEFLKHOESCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ditetradecylamino)propan-1-OL is an organic compound that belongs to the class of alkanolamines It is characterized by the presence of a hydroxyl group (-OH) attached to a propyl chain, which is further connected to a ditetradecylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ditetradecylamino)propan-1-OL typically involves the reaction of propan-1-ol with ditetradecylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ditetradecylamino)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halides and alkoxides.

Wissenschaftliche Forschungsanwendungen

3-(Ditetradecylamino)propan-1-OL has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Ditetradecylamino)propan-1-OL involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. Additionally, the ditetradecylamino group can interact with hydrophobic regions of proteins, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Diethylamino)propan-1-OL: Similar structure but with shorter alkyl chains.

    3-(Diisopropylamino)propan-1-OL: Contains isopropyl groups instead of tetradecyl groups.

    3-(Dimethylamino)propan-1-OL: Contains methyl groups instead of tetradecyl groups.

Uniqueness

3-(Ditetradecylamino)propan-1-OL is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers.

Eigenschaften

CAS-Nummer

88090-03-3

Molekularformel

C31H65NO

Molekulargewicht

467.9 g/mol

IUPAC-Name

3-[di(tetradecyl)amino]propan-1-ol

InChI

InChI=1S/C31H65NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(30-27-31-33)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-31H2,1-2H3

InChI-Schlüssel

XYTGEFLKHOESCN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.